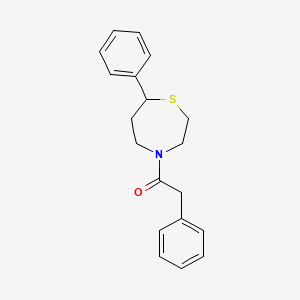![molecular formula C17H17N3O B2584461 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide CAS No. 176693-64-4](/img/structure/B2584461.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . They have been found to exhibit a wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process for “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide” is not available in the literature I have access to.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystallography . This technique provides precise information about bond lengths, bond angles, torsion angles, and molecular dimensions .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, some benzimidazole derivatives have been found to inhibit tubulin polymerization, which can impede cell division .
Aplicaciones Científicas De Investigación
- Researchers have explored the use of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide as a potential anticancer agent. Specifically, a Pd(II) complex derived from this compound exhibited excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma cells .
- The mechanism of action involves antiangiogenic effects and promotion of apoptosis. The complex interacts with DNA, leading to apoptosis, as confirmed by DNA condensation and FACS analysis. This suggests its potential as an anticancer drug .
- QS is a communication system used by bacteria to coordinate gene expression. N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide derivatives have been investigated for their ability to block QS signal reception. Inhibition of QS can impact bacterial virulence and biofilm formation .
- Some studies have explored the antibacterial activity of this compound. Its derivatives may serve as potential agents against bacterial infections .
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide can act as a ligand in MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery .
- Researchers have developed methods to synthesize benzimidazole derivatives, including (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, using this compound. Such derivatives find applications in medicinal chemistry and material science .
Anticancer Potential
Inhibition of Quorum Sensing (QS)
Antibacterial Properties
Metal-Organic Frameworks (MOFs)
Synthesis of Benzimidazole Derivatives
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives exert anti-inflammatory effects by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)17(21)20-13-8-4-3-7-12(13)16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRMJENRKJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)
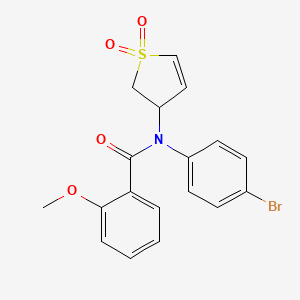
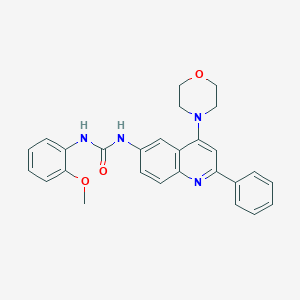
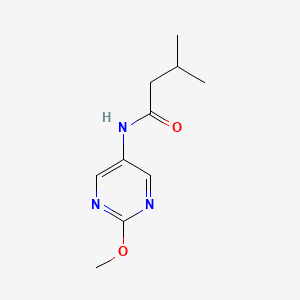
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)
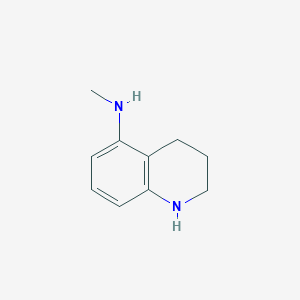
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
